2-((5-(((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)((4-fluorophenyl)sulfonyl)amino)methyl)-4,5-dihydro-3-isoxazolyl)carbonyl)-N-phenyl-1-hydrazinecarboxamide

Description

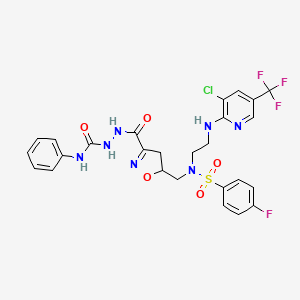

This compound is a structurally complex molecule featuring a pyridine core substituted with chlorine and trifluoromethyl groups, a 4-fluorophenylsulfonyl moiety, an isoxazoline ring, and a hydrazinecarboxamide functional group. These components confer unique physicochemical and pharmacological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group contributes to hydrogen bonding and target affinity . The hydrazinecarboxamide moiety is critical for interactions with enzymes or receptors, as seen in analogous compounds . Its synthesis likely involves multi-step coupling reactions, similar to those documented for structurally related molecules .

Properties

IUPAC Name |

1-[[5-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-(4-fluorophenyl)sulfonylamino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClF4N7O5S/c27-21-12-16(26(29,30)31)14-33-23(21)32-10-11-38(44(41,42)20-8-6-17(28)7-9-20)15-19-13-22(37-43-19)24(39)35-36-25(40)34-18-4-2-1-3-5-18/h1-9,12,14,19H,10-11,13,15H2,(H,32,33)(H,35,39)(H2,34,36,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOOKKXNXFRLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)NNC(=O)NC2=CC=CC=C2)CN(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClF4N7O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)((4-fluorophenyl)sulfonyl)amino)methyl)-4,5-dihydro-3-isoxazolyl)carbonyl)-N-phenyl-1-hydrazinecarboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups such as a pyridine ring, a sulfonamide moiety, and an isoxazole component, which contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it enhances the compound's metabolic stability and lipophilicity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group have shown improved potency against various bacterial strains. A study highlighted that modifications in the aromatic rings can enhance antifungal activity against pathogens like Fusarium oxysporum, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like miconazole .

Enzyme Inhibition

The compound's design suggests potential inhibition of key enzymes involved in disease processes. The trifluoromethyl group has been linked to enhanced interactions with enzyme active sites, particularly in reverse transcriptase inhibition, indicating possible antiviral properties. This mechanism is crucial in developing treatments for viral infections.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. For example, it has been noted to induce apoptosis in human cancer cells while sparing normal cells, a desirable trait for anticancer agents . The specific pathways activated during this process warrant further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The trifluoromethyl group's electron-withdrawing nature increases the electrophilicity of adjacent carbon atoms, facilitating interactions with nucleophilic sites on enzymes.

- Cell Membrane Penetration : The lipophilic characteristics enhance the compound's ability to penetrate cellular membranes, allowing for effective intracellular action.

- Targeting Specific Pathways : Preliminary studies suggest that the compound may interfere with signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Research Findings and Case Studies

A review of the literature reveals several key studies focusing on the biological activity of similar compounds:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

- The target compound’s 4-fluorophenylsulfonyl group distinguishes it from analogues like , which lack sulfonyl functionalities. This group may improve target engagement through polar interactions .

- Compared to , the target’s isoxazoline ring (vs.

Fluorinated Analogues and Bioactivity

Fluorine substitution patterns significantly influence pharmacological profiles:

- 3,5-Difluorophenyl-containing compounds (e.g., Example 6 in ) exhibit enhanced enzyme inhibition due to fluorine’s electronegativity. However, the target’s 4-fluorophenylsulfonyl group may reduce off-target interactions compared to bulkier difluorinated analogues .

- Trifluoromethyl groups (present in the target and ) are associated with prolonged half-lives in vivo, as observed in mass spectrometry-based pharmacokinetic studies .

Predictive Modeling and Target Interactions

Machine learning models (e.g., SVM combined with mass spectrometry data ) predict that the target’s hydrazinecarboxamide and sulfonyl groups enable interactions with kinases or proteases. Comparative analysis with suggests that the trifluoromethylpyridine moiety may enhance specificity for tyrosine kinase targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.